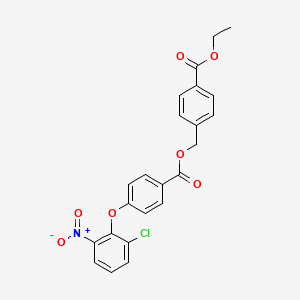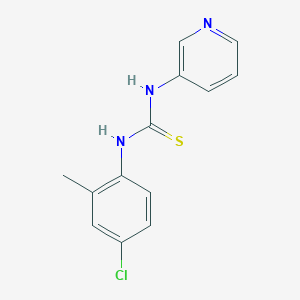![molecular formula C29H20N2O3 B4683643 4-[4-(4-benzoylphenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B4683643.png)
4-[4-(4-benzoylphenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid
Vue d'ensemble
Description
4-[4-(4-benzoylphenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid, also known as BPIB, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPIB is a small molecule that belongs to the family of imidazole derivatives and has been found to possess anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-[4-(4-benzoylphenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid involves its interaction with various cellular targets. This compound has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. This compound also inhibits the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and chemokines in various cell types. This compound has also been found to reduce oxidative stress and increase the levels of antioxidant enzymes. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[4-(4-benzoylphenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid in lab experiments is its small molecular size, which allows for easy penetration into cells and tissues. This compound is also stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-[4-(4-benzoylphenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid. One of the areas of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the optimization of the synthesis method of this compound to improve its yield and purity. Additionally, the elucidation of the detailed mechanism of action of this compound and its interaction with cellular targets is an area of ongoing research.
Applications De Recherche Scientifique
4-[4-(4-benzoylphenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been found to have anticancer activity by inducing apoptosis and inhibiting proliferation of cancer cells.
Propriétés
IUPAC Name |
4-[5-(4-benzoylphenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20N2O3/c32-27(21-9-5-2-6-10-21)22-13-11-20(12-14-22)26-25(19-7-3-1-4-8-19)30-28(31-26)23-15-17-24(18-16-23)29(33)34/h1-18H,(H,30,31)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGGPEOGVGKEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4683573.png)

![5-[({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B4683582.png)
![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone](/img/structure/B4683596.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)thio]ethyl 2-thiophenecarboxylate](/img/structure/B4683608.png)
![N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B4683616.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4683629.png)
![ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B4683640.png)
![methyl 4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4683650.png)

![2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4683661.png)
![N-(4-butoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4683676.png)